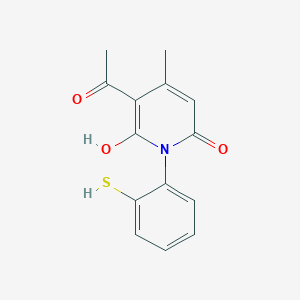
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyethylidene group, a methyl group, and a sulfanylphenyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pyridine Ring: : The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine. This step typically requires acidic or basic conditions and elevated temperatures.
-
Introduction of the Hydroxyethylidene Group: : The hydroxyethylidene group can be introduced through a reaction with an appropriate ketone or aldehyde. This step may involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material and facilitate the nucleophilic addition.
-
Attachment of the Methyl Group: : The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate. This step typically requires the presence of a base to neutralize the generated acid by-products.
-
Incorporation of the Sulfanylphenyl Group: : The sulfanylphenyl group can be introduced through a nucleophilic substitution reaction involving a thiol and an appropriate leaving group. This step may require the use of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide to enhance the nucleophilicity of the thiol.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxyethylidene group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The carbonyl group can be reduced back to the hydroxyethylidene group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The sulfanylphenyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines
Solvents: Dimethylformamide, dimethyl sulfoxide
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
科学的研究の応用
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
-
Industry: : It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the sulfanylphenyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate the activity of various enzymes and signaling pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(1-Hydroxyethylidene)-4-methyl-1-phenylpyridine-2,6(1H,3H)-dione
- 3-(1-Hydroxyethylidene)-4-methyl-1-(2-methylphenyl)pyridine-2,6(1H,3H)-dione
- 3-(1-Hydroxyethylidene)-4-methyl-1-(2-chlorophenyl)pyridine-2,6(1H,3H)-dione
Uniqueness
The presence of the sulfanylphenyl group in 3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione distinguishes it from other similar compounds. This functional group imparts unique chemical properties and reactivity, making it of particular interest in various scientific research applications.
特性
CAS番号 |
89517-84-0 |
|---|---|
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC名 |
5-acetyl-6-hydroxy-4-methyl-1-(2-sulfanylphenyl)pyridin-2-one |
InChI |
InChI=1S/C14H13NO3S/c1-8-7-12(17)15(14(18)13(8)9(2)16)10-5-3-4-6-11(10)19/h3-7,18-19H,1-2H3 |
InChIキー |
HYDGRQKIDITGSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=C1C(=O)C)O)C2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14381466.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
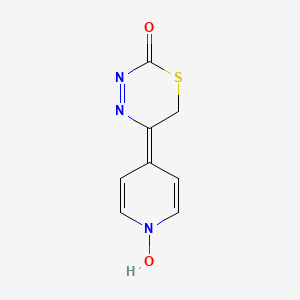
![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

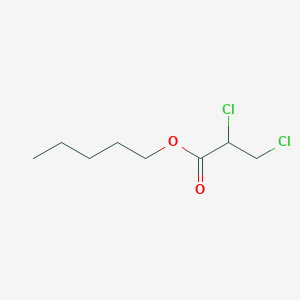
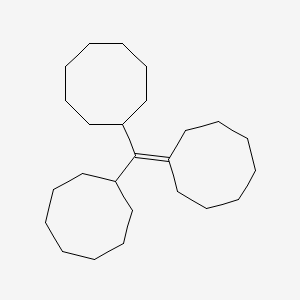
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
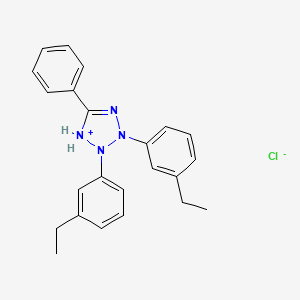
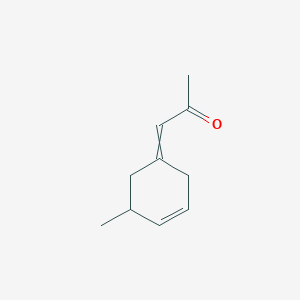
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
